![molecular formula C12H11N3O B11727219 1,7-Dimethyl-1,4-dihydro-pyrazolo[4,3-b]quinolin-9-one CAS No. 384812-86-6](/img/structure/B11727219.png)
1,7-Dimethyl-1,4-dihydro-pyrazolo[4,3-b]quinolin-9-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,7-DIMETHYL-1H,4H,9H-PYRAZOLO[4,3-B]QUINOLIN-9-ONE is a heterocyclic compound that belongs to the class of quinolinyl-pyrazoles. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of 1,7-DIMETHYL-1H,4H,9H-PYRAZOLO[4,3-B]QUINOLIN-9-ONE makes it an interesting subject for research in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,7-DIMETHYL-1H,4H,9H-PYRAZOLO[4,3-B]QUINOLIN-9-ONE typically involves the condensation of ethyl 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate with substituted hydrazine . This reaction is carried out under specific conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of 1,7-DIMETHYL-1H,4H,9H-PYRAZOLO[4,3-B]QUINOLIN-9-ONE follows similar synthetic routes but on a larger scale. The process is optimized to increase yield and reduce production costs. This may involve the use of more efficient catalysts and reaction conditions that are scalable for industrial applications.
化学反応の分析
Types of Reactions
1,7-DIMETHYL-1H,4H,9H-PYRAZOLO[4,3-B]QUINOLIN-9-ONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce various reduced forms of the compound.
科学的研究の応用
1,7-DIMETHYL-1H,4H,9H-PYRAZOLO[4,3-B]QUINOLIN-9-ONE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as a fluorescent sensor due to its unique photophysical properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 1,7-DIMETHYL-1H,4H,9H-PYRAZOLO[4,3-B]QUINOLIN-9-ONE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
類似化合物との比較
Similar Compounds
- 6-CHLORO-9-HYDROXY-1,3-DIMETHYL-1,9-DIHYDRO-4H-PYRAZOLO[3,4-B]QUINOLIN-4-ONE
- 1H-PYRAZOLO[3,4-B]QUINOLINES
Uniqueness
1,7-DIMETHYL-1H,4H,9H-PYRAZOLO[4,3-B]QUINOLIN-9-ONE is unique due to its specific substitution pattern and the resulting biological activities. Compared to similar compounds, it may exhibit different pharmacological profiles, making it a valuable compound for further research and development.
特性
CAS番号 |
384812-86-6 |
|---|---|
分子式 |
C12H11N3O |
分子量 |
213.23 g/mol |
IUPAC名 |
1,7-dimethyl-4H-pyrazolo[4,3-b]quinolin-9-one |
InChI |
InChI=1S/C12H11N3O/c1-7-3-4-9-8(5-7)12(16)11-10(14-9)6-13-15(11)2/h3-6H,1-2H3,(H,14,16) |
InChIキー |
JSQCUYFDQSBUGQ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=C1)NC3=C(C2=O)N(N=C3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


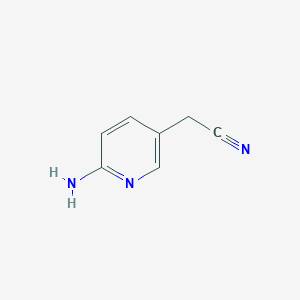
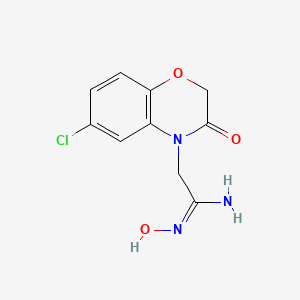
![Methyl 3-{5-[(hydroxyimino)methyl]furan-2-yl}thiophene-2-carboxylate](/img/structure/B11727158.png)
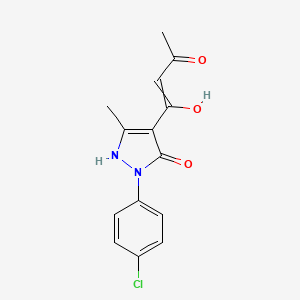
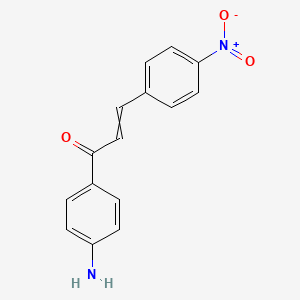

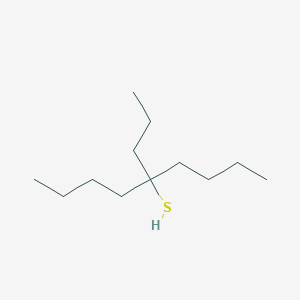
![2-Amino-2-[1-(trifluoromethyl)cyclopropyl]acetic acid](/img/structure/B11727180.png)
![(2R)-2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)hexane-1,5-dione](/img/structure/B11727188.png)
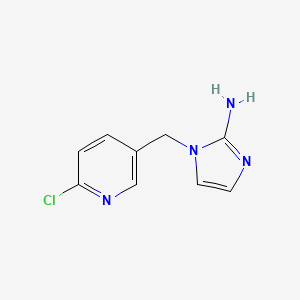

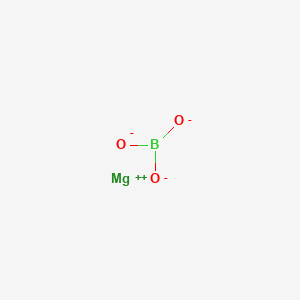
![4-[4-(4-Hydroxyphenyl)hexan-3-yl]benzene-1,2-diol](/img/structure/B11727223.png)
![Sodium 2-{[(benzyloxy)carbonyl]amino}ethane-1-sulfonic acid](/img/structure/B11727225.png)
